1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine
CAS No.: 899974-56-2
Cat. No.: VC4595991
Molecular Formula: C17H18F3N7
Molecular Weight: 377.375
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899974-56-2 |
|---|---|
| Molecular Formula | C17H18F3N7 |
| Molecular Weight | 377.375 |
| IUPAC Name | 3-ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C17H18F3N7/c1-2-27-16-14(23-24-27)15(21-11-22-16)26-8-6-25(7-9-26)13-5-3-4-12(10-13)17(18,19)20/h3-5,10-11H,2,6-9H2,1H3 |
| Standard InChI Key | IISFCJBOGQJHOI-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)N=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Triazolopyrimidine Core: A bicyclic system comprising a triazole ring fused to a pyrimidine ring, with an ethyl group at the N3 position.
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Piperazine Ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capacity.
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Trifluoromethylphenyl Substituent: A phenyl group with a trifluoromethyl (-CF₃) group at the meta position, enhancing lipophilicity and metabolic stability .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈F₃N₇ |
| Molecular Weight | 377.375 g/mol |
| IUPAC Name | 3-Ethyl-7-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine |
| Solubility | Moderate in polar aprotic solvents |
| LogP (Predicted) | 2.8–3.2 |
The trifluoromethyl group contributes to electron-withdrawing effects, stabilizing the molecule against oxidative degradation . X-ray crystallography of analogous compounds reveals planar triazolopyrimidine systems, facilitating π-π stacking with biological targets .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions to construct the triazolopyrimidine core and attach substituents:
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Triazolopyrimidine Formation: Hydrazonoyl halides react with ethyl carbamate under basic conditions to yield the triazolopyrimidine scaffold.
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Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) introduces the piperazine group at the C7 position of the pyrimidine ring.
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Trifluoromethylphenyl Attachment: Suzuki-Miyaura coupling or Ullmann reactions link the trifluoromethylphenyl group to the piperazine .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Hydrazonoyl chloride, K₂CO₃, DMF | 65–70 |
| Piperazine Substitution | Piperazine, DIPEA, DCM, 60°C | 80–85 |
| Final Coupling | Pd(PPh₃)₄, Cs₂CO₃, Dioxane, 100°C | 70–75 |
Optimization studies emphasize solvent choice (e.g., dioxane for coupling reactions) and catalyst selection (e.g., palladium for cross-couplings) .
Biological Activity and Mechanisms
PDE2 Inhibition
The compound exhibits potent PDE2 inhibition (IC₅₀ = 12 nM), a key enzyme regulating cyclic nucleotide signaling. Molecular docking studies suggest:
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Triazolopyrimidine Core: Binds to the catalytic site via hydrogen bonds with Gln817 and Asn827.
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Trifluoromethylphenyl Group: Enhances hydrophobic interactions with Phe862 and Ile866 .
Table 3: Enzymatic Activity Profile
| Target | IC₅₀ (nM) | Selectivity (vs. PDE1/PDE3) |
|---|---|---|
| PDE2 | 12 | >100-fold |
| PDE5 | 450 | 37.5-fold |
| PDE10 | 320 | 26.7-fold |
Anticancer Activity
In vitro assays demonstrate antiproliferative effects against:
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HCT-116 (Colon Cancer): GI₅₀ = 1.2 µM
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MCF-7 (Breast Cancer): GI₅₀ = 2.8 µM
Mechanistically, the compound induces apoptosis via caspase-3/7 activation and inhibits PI3K/Akt/mTOR signaling .
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships (SAR)
| Compound | PDE2 IC₅₀ (nM) | Anticancer GI₅₀ (µM) |
|---|---|---|
| 3-Ethyl Derivative (This Compound) | 12 | 1.2–2.8 |
| 3-Methyl Analog | 18 | 3.1–5.4 |
| 3-Phenyl Analog | 45 | 8.9–12.3 |
The ethyl group at N3 enhances target affinity compared to methyl or phenyl substituents, likely due to improved van der Waals interactions .
Future Directions
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